![molecular formula C17H14F3NO4 B2619864 N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-4-(trifluoromethyl)benzamide CAS No. 1170253-82-3](/img/structure/B2619864.png)
N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-4-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-4-(trifluoromethyl)benzamide, commonly known as BIBX1382, is a selective and potent inhibitor of the epidermal growth factor receptor (EGFR). It is a small molecule that has been extensively studied for its potential in cancer treatment.
Mechanism Of Action
BIBX1382 selectively inhibits the activity of N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-4-(trifluoromethyl)benzamide, a transmembrane receptor that plays a key role in cell growth and proliferation. N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-4-(trifluoromethyl)benzamide is overexpressed in many types of cancer, and its inhibition has been shown to be an effective strategy for cancer treatment. BIBX1382 binds to the ATP-binding site of N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-4-(trifluoromethyl)benzamide, preventing the receptor from activating downstream signaling pathways that promote cell growth and survival.
Biochemical and physiological effects:
BIBX1382 has been shown to have a range of biochemical and physiological effects. It inhibits the proliferation and survival of cancer cells, induces apoptosis, and blocks the formation of new blood vessels that support tumor growth. BIBX1382 has also been shown to enhance the immune response to cancer cells, leading to increased tumor cell death.
Advantages And Limitations For Lab Experiments
BIBX1382 has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified, making it readily available for research. It has a high degree of selectivity for N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-4-(trifluoromethyl)benzamide, minimizing off-target effects. However, BIBX1382 has some limitations. It has a relatively short half-life in vivo, which may limit its efficacy as a therapeutic agent. Additionally, it may have limited efficacy in tumors that have developed resistance to N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-4-(trifluoromethyl)benzamide inhibitors.
Future Directions
There are several future directions for research on BIBX1382. One area of interest is the development of combination therapies that include BIBX1382 with other targeted agents or chemotherapy. Another area of interest is the identification of biomarkers that predict response to BIBX1382, which could help to identify patients who are most likely to benefit from treatment. Additionally, further studies are needed to investigate the mechanisms of resistance to BIBX1382 and to develop strategies to overcome resistance.
Synthesis Methods
BIBX1382 can be synthesized by a multistep process starting from commercially available starting materials. The synthesis involves the coupling of 2-(2H-1,3-benzodioxol-5-yloxy)ethylamine with 4-(trifluoromethyl)benzoic acid using standard peptide coupling reagents. The resulting product is then purified by column chromatography to obtain BIBX1382 in high purity.
Scientific Research Applications
BIBX1382 has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, with a high degree of selectivity for cancer cells over normal cells. BIBX1382 has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO4/c18-17(19,20)12-3-1-11(2-4-12)16(22)21-7-8-23-13-5-6-14-15(9-13)25-10-24-14/h1-6,9H,7-8,10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHKBVLKSZJJBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCCNC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-4-(trifluoromethyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.